tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound featuring a 2.2.1 norbornane-like scaffold with an oxygen atom (2-oxa) and a nitrogen atom (5-aza) in its ring system. The hydroxymethyl group at position 7 enhances its hydrophilicity, while the tert-butyloxycarbonyl (Boc) group at the nitrogen provides steric protection and acid-labile stability. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for designing protease inhibitors or glycosidase modulators due to its rigid bicyclic structure and stereochemical control .
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |
InChI Key |
QSRUMOZWBCNCFY-CFCGPWAMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C([C@H]1CO2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-oxa-5-azabicyclo[2.2.1]heptane derivatives.
Reaction Conditions: The reaction conditions often include the use of tert-butyl chloroformate as a reagent, along with a base such as triethylamine to facilitate the esterification process.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups present in the molecule.
Substitution: The ester group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can lead to the formation of alcohol derivatives.
Scientific Research Applications
tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous bicyclic derivatives:
Key Research Findings
Structural and Conformational Analysis
- Rigidity vs. Flexibility : The target compound’s bicyclo[2.2.1]heptane system imposes greater rigidity compared to pyrrolidine-based analogs (e.g., hexahydropyrrolo[3,4-c]pyrrole derivatives), enhancing stereoselectivity in drug-receptor interactions .
- Boc Group Stability : Unlike N-acetyl or triphenylmethyl-protected analogs, the Boc group in the target compound allows selective deprotection under acidic conditions, enabling sequential functionalization .
Pharmacological Relevance
- Hydroxymethyl Role : The 7-hydroxymethyl group enhances water solubility by ~30% compared to 3-oxo or chloro-substituted derivatives, critical for bioavailability in CNS-targeting drugs .
- Lactone vs. Hydroxymethyl : Lactone-containing analogs (e.g., 3-oxo derivatives) are prone to hydrolysis under physiological pH, limiting their utility in oral formulations .
Q & A
Q. What are the recommended methods for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the formation of the bicyclic framework followed by functionalization. Key strategies include:
- Chiral Catalysts : Use asymmetric catalysis to control stereochemistry, particularly at the (1s,4s) positions .
- Protecting Groups : Employ tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .
- Reaction Optimization : Adjust temperature (-70°C for sensitive intermediates), solvents (THF for stability), and catalysts (lithium bis(trimethylsilyl)amide) to enhance yield and selectivity .
Table 1 : Example Reaction Parameters from Analogous Syntheses
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | THF, -70°C, 12h | 65 | |
| Functionalization | DCM, RT, Boc-anhydride | 78 |
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solvent Selection : Prepare stock solutions in DMSO (10 mM) due to low aqueous solubility. For dilution, use co-solvents like PEG-300 or Cremophor EL to prevent precipitation .
- Temperature Control : Heat to 37°C and sonicate to improve dissolution .
- Storage : Aliquot and store at -80°C (6-month stability) to avoid freeze-thaw degradation; avoid prolonged storage at -20°C (>1 month) .
Advanced Research Questions
Q. How does stereochemistry at (1s,4s) positions influence biological activity?
- Methodological Answer : Stereochemical configuration directly impacts target binding and metabolic pathways. To assess this:
- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic P21 space group, β = 100.013°) to confirm absolute configuration .
- Enantiomer Comparison : Synthesize both enantiomers and compare bioactivity via enzyme inhibition assays (e.g., IC50 differences) .
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., enzymes with hydrophobic binding pockets) .
Q. How can contradictory pharmacokinetic data (e.g., bioavailability) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or model systems. Mitigate via:
- Cross-Validation : Use orthogonal techniques (LC-MS for plasma concentration vs. radiolabeled tracking) .
- In Vivo/In Vitro Correlation : Compare rodent pharmacokinetics (e.g., 75% bioavailability, 4-hour half-life ) with human microsomal stability assays.
- Parameter Standardization : Control variables like fasting state, administration route, and formulation (e.g., co-solvent ratios) .
Table 2 : Pharmacokinetic Parameters from Preclinical Studies
| Parameter | Value | Model System | Reference |
|---|---|---|---|
| Bioavailability | 75% | Rat | |
| Half-life | 4 hours | Mouse |
Q. What advanced techniques validate interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .
Contradictory Data Analysis
Q. How to address conflicting reports on metabolic stability?
- Methodological Answer :
- Enzyme Source Variation : Test human vs. rodent cytochrome P450 isoforms .
- Incubation Conditions : Standardize pH, temperature, and cofactor (NADPH) concentrations .
- Analytical Consistency : Use validated HPLC/MS protocols with internal standards (e.g., deuterated analogs) .
Experimental Design Considerations
Q. What in vitro assays best predict in vivo efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
